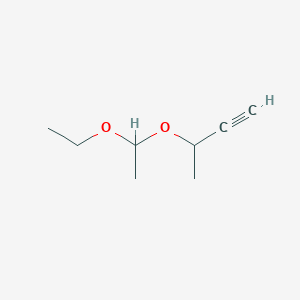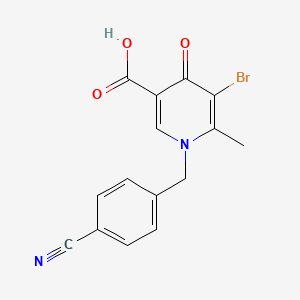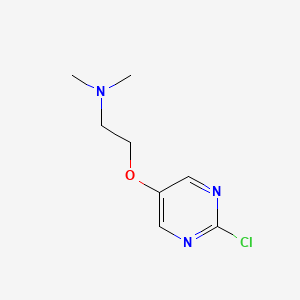![molecular formula C9H15N3O3 B8322751 Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate](/img/structure/B8322751.png)
Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate is a chemical compound with the molecular formula C9H15O3N3 It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-methyl-1,2,4-oxadiazol-3-yl)methylcarbamate typically involves the reaction of tert-butyl isocyanate with 5-methyl-1,2,4-oxadiazole-3-methanol. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the oxadiazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the carbamate or oxadiazole ring.
Substitution: Substituted derivatives with various functional groups replacing the tert-butyl or oxadiazole moieties.
Aplicaciones Científicas De Investigación
Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl (5-methyl-1,2,4-oxadiazol-3-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
- Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
- N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride
- (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile
- 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Comparison: Tert-butyl [(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its tert-butyl group provides steric hindrance, potentially affecting its interaction with biological targets and its overall stability.
This detailed article provides a comprehensive overview of tert-butyl (5-methyl-1,2,4-oxadiazol-3-yl)methylcarbamate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H15N3O3 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C9H15N3O3/c1-6-11-7(12-15-6)5-10-8(13)14-9(2,3)4/h5H2,1-4H3,(H,10,13) |
Clave InChI |
KDADDPOCJWTUOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B8322741.png)







